Furanoelemene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120520-43-6 |
|---|---|
Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(5S,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran |
InChI |
InChI=1S/C15H20O/c1-6-15(5)8-14-12(11(4)9-16-14)7-13(15)10(2)3/h6,9,13H,1-2,7-8H2,3-5H3/t13-,15+/m0/s1 |
InChI Key |
HICAMHOOTMOHPA-DZGCQCFKSA-N |
Isomeric SMILES |
CC1=COC2=C1C[C@H]([C@](C2)(C)C=C)C(=C)C |
Canonical SMILES |
CC1=COC2=C1CC(C(C2)(C)C=C)C(=C)C |
Origin of Product |
United States |
Natural Occurrence and Chemodiversity
Phytogeographical Distribution and Botanical Sources
Furanoelemene and its related furanosesquiterpenoids have been identified in a range of plant species distributed globally, from the tropics of Brazil to regions across Europe and Asia.
The genus Eugenia, belonging to the Myrtaceae family, comprises approximately 1,100 species of evergreen trees and shrubs, primarily found in New World tropical and subtropical regions like eastern Brazil and the Caribbean. These plants are known for their glossy foliage and, in some cases, edible fruits.
Research into the chemical composition of this genus has led to the identification of furanoid sesquiterpenes. A study on the essential oil from the leaves of Eugenia uniflora L. (pitangueira), a common plant in Brazil, identified furanodiene (B1217673). Gas chromatography analysis under mild conditions revealed that the essential oil contained 64.7% furanodiene and 21.6% curzerene (B231402). Furanodiene is known to be a heat-sensitive compound that can thermally rearrange to form curzerene, an elemene-type sesquiterpene structurally related to this compound.
Commiphora is a large genus of about 190 species of shrubs and trees in the Burseraceae family, native to the tropical and subtropical regions of Africa, the Arabian Peninsula, and India. The genus is renowned for producing aromatic resins, most notably myrrh from Commiphora myrrha.
Phytochemical investigations have confirmed that the resins of Commiphora species are a rich source of furanosesquiterpenoids. An extract of C. myrrha, known as MyrLiq, was found to have a high total furanodiene content of 40.86 g kg⁻¹. The primary bioactive furanodienes identified were curzerene, furanoeudesma-1,3-diene, and lindestrene. These compounds are considered typical of the genus. Furthermore, furanodien-6-one, another related compound, has been isolated from Commiphora erythraea and studied for its biological activities. The presence of these furanosesquiterpenoids is a key characteristic of the chemical profile of myrrh.
Smyrnium olusatrum L., commonly known as Alexanders or wild celery, is a biennial herb from the Apiaceae family. It grows in various uncultivated areas around the Mediterranean and the Atlantic coasts of Europe. Historically used as a vegetable, it is now mainly foraged.
The essential oils of S. olusatrum are predominantly composed of furanosesquiterpenoids. Specifically, a method using 13C-NMR was developed for the qualitative and quantitative analysis of the heat-sensitive furanodiene and its rearrangement product, this compound, in the essential oil of this plant. Studies have shown that isofuranodiene (B1674272) is a main constituent, with concentrations in the roots reaching up to 45.8%. This compound is known to undergo a Cope rearrangement to form curzerene, especially during heat-involved extraction methods like hydrodistillation.
Curcuma aeruginosa Roxb., a rhizomatous and aromatic plant in the ginger family (Zingiberaceae), is a well-known medicinal herb in traditional oriental medicine. It is characterized by its greenish-blue rhizome which has a distinct aromatic odor.
The rhizomes of C. aeruginosa have been found to contain this compound. In addition to this compound, its isomer furanodiene has been identified as a major constituent in extracts from the plant. The chemical profile of the rhizome is complex, with various studies isolating other related sesquiterpenoids such as curzerenone (B144611), pyrocurzerenone, and curzeone. The presence of these furan-containing sesquiterpenoids is a significant feature of the plant's chemistry.
The occurrence of this compound is not restricted to the plant kingdom. The marine environment, particularly sessile invertebrates like octocorals, is a source of diverse secondary metabolites. The genus Muricea, a group of gorgonians (sea fans) in the family Plexauridae, is found in the tropical and subtropical waters of the Eastern Pacific and the Atlantic.
Muricea austera, a species widespread in the southeastern Pacific, is known to produce a variety of secondary metabolites. Bioassay-guided fractionation of extracts from M. austera collected off the Pacific coast of Panama led to the isolation of several compounds, including three sesquiterpenoids. While the specific structures were not identified as this compound in this particular study, broader metabolomic analyses of the Muricea genus have confirmed the presence of terpenes, including sesquiterpenes and furanocembranolides. This indicates that the chemical machinery to produce furan-containing sesquiterpenoids exists within this marine genus.
Chemotaxonomic Significance of this compound Distribution
Chemotaxonomy utilizes the distribution of chemical compounds among different organisms to help classify and understand their evolutionary relationships. The presence of specific classes of compounds, like furanosesquiterpenoids, can serve as a chemotaxonomic marker.
The distribution of this compound and its isomers across the plant families Myrtaceae, Burseraceae, Apiaceae, and Zingiberaceae highlights a shared biosynthetic capability. For instance, the prevalence of germacrane-type furanosesquiterpenoids like furanodiene, which serves as a precursor to elemene-type compounds like this compound and curzerene via thermal rearrangement, is a significant link.
Within the genus Commiphora, the presence of a specific profile of furanodienes is considered a typical characteristic, helping to define the chemical identity of myrrh resin from different species. Similarly, the high concentration of isofuranodiene in Smyrnium olusatrum distinguishes it within the Apiaceae family. The occurrence of these compounds in the distantly related Zingiberaceae family, specifically in Curcuma aeruginosa, suggests a case of convergent evolution of metabolic pathways or a deeply ancestral trait. The identification of sesquiterpenoids in marine organisms like Muricea further broadens the known distribution of these compounds, opening avenues for studying the evolutionary aspects of secondary metabolite production across different kingdoms of life.
Interactive Data Table: Botanical Sources of this compound and Related Compounds
| Genus | Species | Family | Plant Part | Key Compounds Identified |
| Eugenia | Eugenia uniflora | Myrtaceae | Leaves | Furanodiene, Curzerene |
| Commiphora | Commiphora myrrha | Burseraceae | Resin | Furanodienes (Curzerene, Furanoeudesma-1,3-diene, Lindestrene) |
| Commiphora | Commiphora erythraea | Burseraceae | Resin | Furanodien-6-one |
| Smyrnium | Smyrnium olusatrum | Apiaceae | Roots, Flowers | This compound, Isofuranodiene, Curzerene |
| Curcuma | Curcuma aeruginosa | Zingiberaceae | Rhizome | This compound, Furanodiene, Curzerenone |
Factors Influencing this compound Accumulation in Biological Matrices
The concentration of this compound and its isomers within a plant is a variable trait, governed by the plant's genetic makeup, the environment in which it grows, and the methods by which it is harvested and processed.
The biosynthesis of sesquiterpenoids like this compound is under strong genetic control, leading to significant variation in content and composition both between and within plant species. nih.gov This variation gives rise to distinct chemotypes—groups of plants of the same species that exhibit different chemical constituent profiles. The genus Curcuma, a notable source of furanosesquiterpenoids, displays considerable chemodiversity. nih.govsemanticscholar.org
Different species within the Curcuma genus show marked differences in their ability to produce specific furanosesquiterpenoids. For instance, a comparative analysis using thin-layer chromatography (TLC) revealed that furanodienone (B1239088), a closely related furanosesquiterpenoid, is quantifiable in Curcuma wenyujin, C. phaeocaulis, and C. kwangsiensis, but not in C. longa. nih.gov This highlights the species-specific nature of the biosynthetic pathways leading to these compounds.
Research has identified various chemotypes in Curcuma species based on their dominant volatile compounds. For example, studies have classified C. zedoaria into chemotypes based on constituents like 1,8-cineole, curzerenone, and germacrone (B1671451). semanticscholar.org Similarly, C. aromatica has been shown to have chemotypes rich in camphor (B46023) or xanthorrhizol. semanticscholar.org While these classifications are not always based on this compound itself, they underscore the genetic variability that dictates the production of specific terpenes. The essential oil composition can vary dramatically based on the plant's geographical origin and ecotype, which reflects underlying genetic differences. joasdjournal.orgfrontiersin.org For example, C. aromatica from India was found to be rich in germacrone and neocurdione, while samples from Japan were dominated by β-turmerone and 1,8-cineole. semanticscholar.org
The following table, derived from quantitative TLC analysis, illustrates the species-dependent variation in the content of furanodienone and the related compound curzerene.
| Curcuma Species | Compound | Content (mg/g of raw material) |
| C. wenyujin | Furanodienone | 0.13 |
| Curzerene | 0.16 | |
| C. phaeocaulis | Furanodienone | 0.20 |
| Curzerene | 0.23 | |
| C. kwangsiensis | Furanodienone | 0.12 |
| Curzerene | 0.11 | |
| C. longa | Furanodienone | Not Detected |
| Curzerene | Not Detected | |
| Data sourced from a study on the qualitative and quantitative analysis of Curcuma rhizomes. nih.gov |
This genetic and chemotypic diversity is a critical factor influencing the potential yield of this compound and related compounds from a given plant source.
Environmental factors, including light, temperature, and soil nutrient availability, play a significant role in modulating plant secondary metabolism and can influence the production of this compound. nih.gov Plants synthesize secondary metabolites like sesquiterpenoids as a defense mechanism against biotic and abiotic stresses. nih.gov
Light and Temperature: Light intensity, photoperiod, and temperature are critical environmental cues that affect plant growth, photosynthesis, and the synthesis of phytochemicals. ishs.orgresearchgate.net For many plants, suboptimal light or temperature conditions can induce stress, potentially leading to an increased production of defensive compounds. Studies on Curcuma alismatifolia have shown that both low night temperatures and short day lengths can alter hormonal balances and nutrient accumulation, which in turn affects plant development and could influence secondary metabolite production. researchgate.net In ginger (Zingiber officinale), a related species, the combination of high temperature and intense light induces significant oxidative stress, activating enzymatic antioxidant systems. nih.gov Such stress responses are often linked to shifts in the allocation of resources towards the biosynthesis of protective compounds, which would include terpenoids. While direct studies quantifying the effect of light and temperature on this compound are scarce, research on other secondary metabolites, such as flavonoids in Tartary buckwheat, has shown that increased light intensity can promote the expression of key enzyme genes in their synthetic pathway, leading to higher accumulation. nih.gov
The methods used for drying and storing rhizomes post-harvest are critical for preserving the yield and chemical integrity of volatile compounds like this compound. Improper handling can lead to significant degradation and loss.
Drying Methods: Drying is a crucial step for preserving plant material, but the technique used can dramatically affect the content of thermolabile and volatile compounds. ijsrm.net Comparisons of different drying methods for Curcuma species consistently show that high temperatures lead to a reduction in essential oil yield. ijsrm.netresearchgate.netiium.edu.my
Freeze-drying (FD), which operates at low temperatures and under a vacuum, is generally considered the best method for preserving volatile constituents. nih.govresearchgate.net In contrast, methods involving heat, such as hot air oven drying (HAD) and sun drying, can cause loss of compounds through evaporation and thermal degradation. nih.govijsrm.net One study on Curcuma longa found that the essential oil yield from freeze-dried rhizomes was 1.7% (v/w), whereas the yield from hot air-dried rhizomes was only 0.35% (v/w). researchgate.net Another study on Curcuma zedoaria found that fresh rhizomes yielded the most essential oil (0.55%), followed by boiled (0.43%) and freeze-dried (0.20%) rhizomes, indicating that even pre-treatments like boiling can impact yield. iium.edu.my
The following table summarizes findings on how different drying methods affect the essential oil yield of Curcuma longa.
| Drying Method | Essential Oil Yield (% v/w) | Key Observation |
| Freeze Drying (FD) | 1.70 | Highest yield and best retention of volatile profile. researchgate.net |
| Shade Drying (SD) | 0.80 | Moderate yield. |
| Solar Drying (SOD) | 0.65 | Lower yield compared to FD and SD. |
| Microwave Drying (MD) | 0.50 | Lower yield, though a very fast process. |
| Hot Air Oven Drying (HAD) | 0.35 | Lowest yield due to volatile loss at high temperature. researchgate.net |
| Data sourced from a study on the effects of different drying methods on turmeric. researchgate.net |
Storage: The conditions under which rhizomes are stored before processing also influence their quality and subsequent yield of active compounds. A study on turmeric seed rhizomes found that storage methods significantly impacted viability, sprouting, and decay rates. joasdjournal.org Storing rhizomes under tree shade resulted in the highest viability and subsequent fresh rhizome yield, while storage on a cemented floor led to the highest weight loss, and storage in a soil-covered pit resulted in the most decay. joasdjournal.orgresearchgate.net These factors are critical, as degradation of the rhizome material before extraction will inevitably lead to a lower quality and quantity of the essential oil and its constituents, including this compound.
Advanced Isolation and Separation Methodologies for Furanoelemene
Chromatographic Techniques for Complex Natural Extracts
Chromatography, a cornerstone of phytochemical analysis, offers a powerful suite of tools for the separation of individual components from multifaceted extracts. The selection of a specific chromatographic technique is contingent on the physicochemical properties of the target analyte and the desired scale of purification.
Gas Chromatography (GC) for Volatile Fraction Analysis
Gas Chromatography (GC) is an indispensable tool for the analysis of volatile compounds like those found in essential oils, which are often rich in Furanoelemene. When coupled with a Mass Spectrometry (MS) detector (GC-MS), it provides both quantitative data and structural information, facilitating the confident identification of constituents.
The analysis of essential oils containing furanosesquiterpenoids typically involves a capillary column, such as a low-polarity HP-5MS ((5% phenyl)-methylpolysiloxane), which is effective for separating a wide range of volatile and semi-volatile compounds. A common temperature program for such an analysis might begin at a lower temperature, for instance, 60°C, and gradually increase to a higher temperature, such as 240°C or 300°C, to elute compounds with different boiling points. nih.govnih.gov For example, one method used for analyzing essential oils from Peucedanum tauricum involved an initial oven temperature of 35°C, which was then ramped up to 300°C at a rate of 4°C per minute. nih.gov The injector temperature is typically set high, for example at 250°C, to ensure rapid volatilization of the sample. nih.govyoutube.com Helium is commonly used as the carrier gas. mdpi.com
In the analysis of essential oil from Eugenia uniflora, this compound (also known as curzerene) was identified as a major component, constituting a significant portion of the oil along with its precursor, furanodiene (B1217673). youtube.com It is noteworthy that furanosesquiterpenoids can sometimes undergo thermal rearrangements in the hot GC injector port, which can complicate analysis. youtube.com Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) can offer enhanced separation power for particularly complex mixtures. chromatographyonline.com
Table 1: Typical GC-MS Parameters for Essential Oil Analysis
| Parameter | Value/Type |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Oven Program | 60°C initial, ramp to 240°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Impact (EI, 70 eV) |
High-Performance Liquid Chromatography (HPLC) for this compound Isolation
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for both the analysis and purification of compounds from plant extracts that are less volatile or thermally sensitive. For compounds like this compound, which is often extracted alongside other non-volatile constituents, reversed-phase HPLC (RP-HPLC) is a common approach.
A study developing HPLC fingerprints for five different Curcuma species successfully identified a characteristic peak for curzerene (B231402) (this compound). nih.gov This demonstrates the utility of HPLC for the qualitative analysis and quality control of raw materials containing this compound. For quantitative analysis and isolation, a validated method is crucial. While a specific validated method for this compound is not extensively detailed in the provided context, methods for similar compounds from Curcuma, such as curcuminoids, offer a template. These methods typically employ a C18 reversed-phase column. nih.govums.ac.id The mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with a small amount of acid like phosphoric or acetic acid to improve peak shape. ums.ac.idijper.org Detection is commonly performed using a UV-Vis or photodiode array (PDA) detector. nih.govums.ac.id
For instance, a validated method for curcuminoids used an isocratic mobile phase of acetonitrile-methanol-water (65:5:35 v/v/v) with detection at 353 nm. researchgate.net The development of such a method for this compound would involve optimizing the mobile phase composition to achieve adequate separation from other co-eluting compounds.
Table 2: General HPLC Parameters for Analysis of Curcuma Extracts
| Parameter | Value/Type |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient or isocratic mixture |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Flow Rate | Typically 0.8 - 1.0 mL/min |
| Temperature | Ambient or controlled (e.g., 35°C) |
Preparative Column Chromatography (CC) and Flash Chromatography Approaches
When the goal is to obtain larger quantities of pure this compound, preparative column chromatography (CC) and flash chromatography are the methods of choice. youtube.comresearchgate.net These techniques operate on the same principles as analytical chromatography but utilize larger columns and can handle significantly more sample material. sciencescholar.us
Flash chromatography, which uses moderate pressure to speed up solvent flow, is a rapid and efficient method for purifying compounds from complex mixtures like plant extracts. chromatographyonline.com Silica gel is a commonly used stationary phase for the separation of terpenoids. researchgate.net The separation is achieved by eluting the column with a solvent system of increasing polarity. A typical gradient might start with a non-polar solvent like hexane (B92381) and gradually introduce a more polar solvent such as ethyl acetate. researchgate.net This allows for the sequential elution of compounds based on their polarity, with less polar compounds eluting first. This approach has been successfully used to fractionate terpenoids from various plant extracts. researchgate.net
Preparative HPLC is another powerful tool for obtaining high-purity compounds. nih.gov It is often used as a final polishing step after initial fractionation by flash chromatography. nih.govnih.gov By carefully selecting the column and mobile phase, it is possible to isolate target compounds with high purity. nih.gov
Extraction Strategies and Optimization for this compound Enrichment
The initial step in the isolation of this compound is its extraction from the raw plant material, typically the rhizomes of Curcuma species. The choice of extraction method is critical as it influences the yield and the initial purity of the target compound.
Hydrodistillation and Steam Distillation Techniques
Hydrodistillation and steam distillation are the most common methods for extracting essential oils from aromatic plants. nih.gov In hydrodistillation, the plant material is boiled in water, and the resulting steam, carrying the volatile essential oils, is condensed and collected. nih.gov Steam distillation is a similar process, but live steam is passed through the plant material.
These methods are particularly suitable for obtaining the volatile fraction of the plant, which contains this compound. For example, hydrodistillation of Curcuma caesia (black turmeric) rhizomes has been shown to yield an essential oil containing furanosesquiterpenoids. nih.gov It is important to note that the heat used in these distillation processes can sometimes cause chemical transformations. For instance, furanodienone (B1239088), a precursor to this compound, has been observed to convert to curzerenone (B144611) during hydrodistillation. nih.gov The yield of essential oil from Curcuma longa (turmeric) via hydrodistillation has been reported to be around 0.2% to 0.7%. nih.gov
Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) Protocols
Liquid-liquid extraction (LLE) is a fundamental separation technique based on the differential partitioning of a compound between two immiscible liquid phases. It can be used to perform an initial cleanup of a crude extract. For instance, after an initial extraction with a solvent like methanol (B129727), the extract can be partitioned between water and a non-polar organic solvent to separate polar impurities from less polar compounds like this compound.
Solid-Phase Extraction (SPE) is a more refined technique used for sample cleanup, fractionation, and concentration. youtube.com It involves passing a liquid sample through a solid adsorbent (the stationary phase) packed in a cartridge. youtube.com By choosing the appropriate sorbent and elution solvents, it is possible to selectively retain and then elute the target compounds, thereby enriching them. For the enrichment of sesquiterpenoids like this compound from a plant extract, a reversed-phase sorbent such as C18 is often used. youtube.com The crude extract, dissolved in a polar solvent, is loaded onto the conditioned cartridge. More polar impurities can be washed away with a polar solvent (e.g., water), while the retained sesquiterpenoids can be subsequently eluted with a less polar solvent like methanol or acetonitrile. youtube.com This process effectively concentrates the desired compounds and removes interfering substances prior to further chromatographic analysis. youtube.com
Addressing Challenges Posed by this compound Thermolability and Rearrangements During Isolation
A significant challenge in the isolation and analysis of this compound is its inherent thermolability. As a germacrene-type sesquiterpenoid, this compound possesses a 1,5-diene structural motif that makes it susceptible to thermally induced molecular rearrangements, most notably the Cope rearrangement. This rearrangement is a common issue during gas chromatographic analysis, where the elevated temperatures of the injection port can cause the conversion of this compound into its more stable isomer, isothis compound. This transformation can lead to an underestimation of the true this compound content in a sample and the erroneous identification of artifacts as genuine natural products.
The Cope rearrangement is a concerted shimadzu.comshimadzu.com-sigmatropic rearrangement that proceeds through a cyclic transition state. For germacrene-type sesquiterpenoids, this rearrangement often occurs at temperatures commonly used in GC injectors (e.g., 250 °C). The formation of elemane-type structures, such as isothis compound, from germacrene precursors is a well-documented phenomenon in the analysis of essential oils.
To address these challenges, several strategies have been developed to minimize the thermal degradation and rearrangement of this compound during isolation and analysis:
Lowering GC Injection Port Temperature: One of the most effective methods to prevent the Cope rearrangement is to reduce the temperature of the GC injector. Studies on unstable sesquiterpenoids have shown that lowering the injection temperature to around 160 °C can significantly reduce or even eliminate thermal rearrangements. This allows for the volatilization of the analyte without providing sufficient thermal energy to overcome the activation barrier for the rearrangement.
Use of Milder Extraction Techniques: The choice of extraction technique itself can impact the thermal stress placed on the analyte. While traditional methods like steam distillation involve high temperatures, modern microextraction techniques such as HS-SPME and SBSE can often be performed at or near ambient temperatures, thus preserving the integrity of thermolabile compounds prior to GC analysis.
Selection of Appropriate SPME Fiber Material: Research has indicated that the material of the SPME fiber can influence the extent of analyte degradation. For instance, absorbent materials like PDMS have been found to be less likely to promote acid-induced rearrangements of sesquiterpenoids compared to adsorbent materials that may have active sites.
The following table summarizes the challenges associated with this compound's thermolability and the corresponding methodological solutions to mitigate these issues.
| Challenge | Description | Mitigation Strategy | Research Findings and Recommendations |
| Thermolability | This compound is susceptible to degradation at elevated temperatures. | Utilize lower temperatures during extraction and analysis. | Employing lower GC injector temperatures (e.g., 160 °C) has been shown to minimize thermal degradation of germacrene sesquiterpenoids. |
| Cope Rearrangement | Thermally induced shimadzu.comshimadzu.com-sigmatropic rearrangement of the 1,5-diene system in this compound to form isothis compound. | Minimize thermal stress during GC analysis. | The use of a lower injection port temperature is the primary strategy to prevent the on-column conversion of this compound to isothis compound. |
| Artifact Formation | The appearance of peaks in a chromatogram (e.g., isothis compound) that are not present in the original sample but are formed during the analytical process. | Optimize analytical conditions to prevent chemical transformations. | Careful optimization of GC parameters, particularly the injector temperature, is essential to ensure that the analyzed profile accurately reflects the sample's composition. |
Spectroscopic and Structural Elucidation of Furanoelemene and Its Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is an indispensable tool in the structural analysis of organic compounds, providing detailed insights into the molecular framework. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to assign signals and confirm the structure and stereochemistry of Furanoelemene.
One-dimensional NMR experiments, specifically ¹H NMR and ¹³C NMR, are foundational for structural elucidation. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms within a molecule, characterized by their chemical shifts and splitting patterns. ¹³C NMR, on the other hand, reveals the carbon skeleton, with chemical shifts indicating the electronic environment of each carbon atom, such as the presence of sp², sp³, and carbonyl carbons libretexts.orgorganicchemistrydata.org. While specific ¹H and ¹³C chemical shift assignments for this compound are typically detailed in primary research literature, these techniques are crucial for identifying characteristic signals corresponding to its sesquiterpene structure. ¹³C NMR has also been utilized for the identification and quantitative determination of this compound in essential oils nih.gov.
To overcome the complexities of crowded spectra and to establish detailed structural connectivity, 2D NMR techniques are essential. These experiments correlate signals from different nuclei, providing unambiguous structural assignments.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (¹H-¹H correlations), mapping out the spin systems within the molecule and indicating which protons are adjacent through chemical bonds science.govsdsu.eduyoutube.com.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly bonded to carbons (¹JCH), establishing which protons are attached to specific carbon atoms. This is vital for assigning ¹³C signals based on their corresponding proton signals sdsu.eduyoutube.com.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about through-space proximity between protons. This is critical for determining the relative stereochemistry and spatial arrangement of atoms in the molecule, which is vital for defining the three-dimensional structure of this compound science.govresearchgate.netipb.pt.
These 2D NMR techniques are routinely applied to natural products like sesquiterpenes to confirm proposed structures and assign stereochemical configurations science.govresearchgate.netipb.ptd-nb.infomdpi.com.
Quantitative NMR (qNMR) is a powerful technique that allows for the precise determination of the concentration or purity of a compound. By integrating specific NMR signals relative to a known internal standard, the absolute concentration of this compound can be accurately determined diva-portal.orgjeolusa.com. qNMR has been specifically employed for the qualitative and quantitative analysis of this compound in essential oils, highlighting its utility in natural product analysis nih.govresearchgate.netresearchgate.net.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a complementary technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) is widely used for the analysis of volatile and semi-volatile compounds, such as those found in essential oils d-nb.infothermofisher.com. This hyphenated technique separates components of a mixture using gas chromatography and then analyzes them by mass spectrometry. GC-MS is instrumental in identifying and profiling the constituents of plant extracts, including this compound nih.govscielo.br. It allows for the detection and tentative identification of compounds based on their retention times and mass spectra, which can be compared to spectral libraries. However, it's noted that some heat-sensitive compounds like this compound may undergo thermal rearrangements during GC analysis, potentially affecting their spectral representation researchgate.net.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the exact molecular formula of this compound (C₁₅H₂₀O) nih.gov. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. In addition to molecular formula determination, MS techniques, including electron ionization (EI) commonly used in GC-MS, induce fragmentation of the molecular ion. These fragmentation patterns are characteristic of the molecule's structure and can provide valuable clues for its elucidation savemyexams.comwikipedia.orgiitd.ac.in.
Biosynthetic Pathways and Mechanistic Chemical Transformations of Furanoelemene
Elucidation of the Furanodiene-Furanoelemene Rearrangement Pathway
The relationship between furanodiene (B1217673) and furanoelemene is often observed in the context of their chemical stability, particularly under thermal stress. Furanodiene is noted as a heat-sensitive compound that can undergo rearrangement to form other sesquiterpenes, including compounds identified as this compound or its synonyms.
Direct evidence for a " mdpi.commdpi.com-sigmatropic rearrangement" specifically converting furanodiene to this compound was not found in the reviewed literature. However, furanodiene is well-documented to undergo thermal rearrangements. A prominent example is its conversion to curzerene (B231402) (which is sometimes identified as this compound or a related isomer) via a scielo.brscielo.br-sigmatropic reaction, commonly known as the Cope rearrangement. This transformation is frequently observed when furanodiene-containing samples are subjected to the high temperatures of gas chromatography (GC) injection ports or during essential oil distillation processes mdpi.comresearchgate.net. The specific notation " mdpi.commdpi.com-sigmatropic" might refer to a more nuanced mechanistic step within a larger cascade or a less commonly cited rearrangement type for these specific compounds.
The provided search results did not detail specific computational chemistry studies, such as Density Functional Theory (DFT) modeling, focused on the rearrangement energetics between furanodiene and this compound. However, computational approaches are standard in elucidating the mechanisms and energy barriers of sesquiterpene cyclizations and rearrangements, offering a valuable tool for understanding such chemical transformations csic.es.
Enzymatic Transformations and Biocatalytic Routes to this compound
Specific enzymes directly catalyzing the conversion of furanodiene to this compound are not explicitly identified in the retrieved literature. Nevertheless, the biosynthesis of sesquiterpenes generally involves terpene synthases (TPSs), which are responsible for the cyclization of farnesyl diphosphate (B83284) (FPP) into various sesquiterpene skeletons csic.esnih.govopenagrar.denih.gov. It is highly probable that specific terpene cyclases or isomerases are involved in the formation of the this compound structure or its immediate precursors. Biocatalytic routes for other terpenoids, such as farnesene (B8742651), have been successfully reconstituted in vitro using purified enzymes, highlighting the potential for developing such methods for this compound synthesis nih.govvt.edu.
Hypothesized Origins from Isoprenoid Precursors (e.g., Farnesyl Diphosphate)
As a sesquiterpene, this compound is understood to originate from isoprenoid precursors, with farnesyl diphosphate (FPP) serving as the universal C15 building block for all sesquiterpenes openagrar.deechelon-inc.com. FPP is synthesized through the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are derived from either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, depending on the organism openagrar.deechelon-inc.com. Terpene synthases then catalyze the cyclization of FPP, leading to the diverse range of sesquiterpene skeletons, potentially including those that rearrange to form this compound csic.esnih.govopenagrar.denih.gov.
In Vitro and In Vivo Biosynthetic Pathway Reconstitution Studies
Studies specifically detailing the in vitro or in vivo reconstitution of the complete biosynthetic pathway leading to this compound were not prominent in the provided search results. However, the general methodologies for pathway reconstitution are well-established for other natural products, including terpenoids like farnesene nih.govvt.edu. For example, researchers have successfully reconstituted pathways for farnesene using purified enzymes in cell-free systems (in vitro) to understand and optimize its production nih.govvt.edu. Similarly, reconstitution studies have been conducted for pathways leading to phenazines and other secondary metabolites, successfully identifying the specific enzymes involved in complex transformations nih.govnih.govnih.govrsc.org. These established methodologies provide a foundational approach for investigating the specific enzymatic steps and genetic components responsible for this compound biosynthesis.
Chemical Synthesis and Derivative Design
Total Synthesis Strategies for Enantiomerically Pure Furanoelemene
The total synthesis of enantiomerically pure this compound is intrinsically linked to the Cope rearrangement, a thermally allowed nih.govnih.gov-sigmatropic rearrangement of a 1,5-diene. wikipedia.org this compound exists in equilibrium with its germacrane precursor, and controlling this equilibrium is a central theme in its synthesis. Synthetic strategies, therefore, often target the germacrane-type precursor, which then rearranges to the elemene scaffold under thermal conditions.
Key strategies for achieving enantioselectivity in the synthesis of furanosesquiterpenes like this compound include:
Chiral Pool Synthesis: This approach utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Monoterpenes such as (+)-verbenone have been successfully employed as chiral building blocks for the asymmetric total synthesis of other furanosesquiterpenes. sioc-journal.cnnih.gov This strategy embeds chirality from the start, guiding the stereochemical outcome of subsequent reactions.
Substrate-Controlled Diastereoselection: In this method, existing stereocenters in a synthetic intermediate direct the formation of new stereocenters. This requires careful planning of the synthetic route to ensure that the steric and electronic environment of the molecule favors the desired diastereomer.
Catalytic Asymmetric Synthesis: This modern approach employs chiral catalysts, often transition metal complexes or organocatalysts, to induce enantioselectivity. For instance, asymmetric Heck cyclizations have been used to create key quaternary stereocenters in the synthesis of complex alkaloids, a strategy that could be adapted for advanced intermediates in a this compound synthesis. nih.gov
A critical step in many syntheses of related sesquiterpenes is the construction of the medium-sized ring, which can be achieved through methods like ring-closing metathesis (RCM). sioc-journal.cn The synthesis of the furan (B31954) moiety itself is also a key challenge, with various methods available, including the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the cyclization of allenyl ketones. pharmaguideline.com
The Cope rearrangement is the final key transformation, often triggered by heating the germacrane precursor. The reaction proceeds through a chair-like transition state, and the stereochemistry of the starting material dictates the stereochemistry of the final this compound product. wikipedia.orgalfa-chemistry.com
Table 1: Comparison of General Strategies for Enantioselective Synthesis
| Strategy | Principle | Advantages | Potential Challenges |
|---|---|---|---|
| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules as starting materials. | Readily available, inexpensive starting materials; well-defined absolute stereochemistry. | Limited to the structural motifs and chirality of available natural products. |
| Substrate-Controlled | Existing stereocenters in the molecule direct the stereochemical outcome of new bond formations. | Can be highly effective; does not require external chiral agents. | Requires careful design of intermediates; outcome can be difficult to predict. |
| Catalytic Asymmetric | A small amount of a chiral catalyst creates a large amount of enantiomerically enriched product. | High efficiency and enantioselectivity; broad applicability. | Catalyst development can be complex; may require optimization for specific substrates. |
Synthetic Methodologies for this compound Derivatives and Analogues
The synthesis of this compound derivatives and analogues is crucial for exploring structure-activity relationships (SAR). These modifications typically target the furan ring or the peripheral side chains.
The furan ring is a key pharmacophore in many biologically active natural products, and its modification can significantly impact biological activity. Common strategies for modifying the furan moiety include:
Electrophilic Substitution: Furans readily undergo electrophilic substitution reactions such as nitration, sulfonation, and halogenation, typically at the C2 or C5 position. pharmaguideline.com However, the acid sensitivity of the furan ring requires the use of mild reagents, such as acetyl nitrate for nitration. pharmaguideline.com
Oxidative Ring Opening: The furan ring can be oxidatively cleaved to yield 1,4-dicarbonyl compounds, which can serve as precursors for other heterocyclic systems or functional groups. researchgate.net The conditions of the oxidation can be controlled to produce different outcomes, such as butenolides or pyranones. researchgate.net
Bioisosteric Replacement: The furan ring can be replaced with other five-membered heterocycles like thiophene or selenophene. nih.gov This modification alters the electronic properties and metabolic stability of the molecule while potentially retaining its binding mode. For example, replacing the furan in furamidine analogues with thiophene has been shown to yield highly active compounds. nih.gov
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a route to complex bicyclic structures. pharmaguideline.com
The isopropenyl and methyl side chains of the this compound scaffold offer multiple sites for functionalization.
Hydroboration-Oxidation: The isopropenyl group can be converted to a primary alcohol via anti-Markovnikov hydroboration-oxidation, providing a handle for further derivatization, such as esterification or etherification.
Epoxidation: The double bond of the isopropenyl group can be epoxidized to form an oxirane ring. This epoxide can then be opened by various nucleophiles to introduce a wide range of functional groups.
Allylic Oxidation: The methyl groups attached to the stereocenters can be functionalized through allylic oxidation reactions, introducing hydroxyl or carbonyl groups.
Cross-Metathesis: The isopropenyl group can participate in olefin cross-metathesis reactions, allowing for the installation of entirely new side chains and the synthesis of complex analogues. researchgate.net
These modifications allow for a systematic exploration of how changes in steric bulk, polarity, and hydrogen-bonding capacity at the periphery of the molecule affect its biological profile.
Transitioning a complex total synthesis from a laboratory scale to a larger, more practical scale presents significant challenges. Key considerations for developing scalable and sustainable routes include:
Process Optimization: Minimizing the number of synthetic steps, avoiding hazardous reagents, and reducing purification requirements (e.g., chromatography) are crucial.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability over traditional batch processes. They allow for precise control over reaction parameters and can facilitate reactions that are difficult to manage in batch. dur.ac.uk
Catalyst Efficiency: Utilizing highly efficient catalysts, including heterogeneous catalysts that can be easily recovered and recycled, improves the atom economy and reduces waste.
The pressure-induced polymerization of furan to create novel materials highlights the potential for developing scalable processes involving this heterocyclic core. nih.gov Applying these principles to the synthesis of complex furanosesquiterpenes is an ongoing area of research aimed at making these valuable compounds more accessible.
Exploration of Novel Furanosesquiterpene Scaffold Synthesis Inspired by this compound
The unique structural features of this compound and other furanosesquiterpenes have inspired chemists to develop new synthetic methods and create novel molecular scaffolds. frontiersin.org The goal is to generate libraries of compounds with diverse structures and biological activities.
Strategies in this area include:
Scaffold Hopping: This involves replacing the core elemene or germacrane scaffold with a different, synthetically more accessible framework while retaining the key pharmacophoric elements, such as the substituted furan ring.
Diversity-Oriented Synthesis (DOS): This approach aims to create a wide range of structurally diverse molecules from a common starting material or intermediate. For example, intermediates from a this compound synthesis could be diverted through different reaction pathways to generate a collection of related but distinct molecular architectures.
Fragment-Based Approaches: This involves synthesizing the furan-containing portion and the carbocyclic core separately and then coupling them together. researchgate.netmdpi.com This modular strategy allows for the flexible combination of different fragments to rapidly generate a library of analogues. For instance, a general strategy for synthesizing marine furanosesquiterpenes involves coupling a cyclogeranyl moiety with a furan moiety. researchgate.netmdpi.com
By leveraging the chemistry developed for natural products like this compound, researchers can expand the accessible chemical space and explore the synthesis of new bioactive compounds.
Analytical Method Development and Chemical Profiling Applications
Development of Robust Quantitative Analytical Methods for Furanoelemene
The quantification of this compound has been successfully achieved through various analytical techniques, each offering distinct advantages in terms of sensitivity, selectivity, and applicability. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are among the principal methods employed.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Diode Array Detector (DAD), is a widely used technique for the quantification of sesquiterpenes like this compound. e-nps.or.krresearchgate.net The development of an HPLC-DAD method involves optimizing several parameters to ensure adequate separation and detection. e-nps.or.kr For instance, a reversed-phase C18 column is commonly chosen for separation. researchgate.netmagtechjournal.com The mobile phase typically consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile (B52724), and water, sometimes with an acid modifier like phosphoric or formic acid to improve peak shape. e-nps.or.krresearchgate.netmagtechjournal.com Detection is often set at a wavelength where the analyte exhibits maximum absorbance, such as 210 nm or 215 nm. nih.govresearchgate.net Method validation demonstrates excellent linearity, with correlation coefficients (R²) consistently exceeding 0.999. researchgate.netmagtechjournal.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile compounds, making it highly suitable for this compound, which is often found in essential oils. youtube.comresearchgate.net This hyphenated technique combines the superior separation capability of GC with the precise mass identification of MS, allowing for both qualitative and quantitative analysis. youtube.comnih.gov In a typical GC-MS analysis, a capillary column such as a HP-1 is used, and the oven temperature is programmed with a gradient to effectively separate the components of the mixture. researchgate.net The mass spectrometer provides detailed structural information, facilitating the unambiguous identification of this compound even in complex extracts. nih.govjournalejmp.com The technique is noted for its high sensitivity, specificity, and stability. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For enhanced sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. nih.govmdpi.comnih.gov This technique offers the ability to quantify compounds at very low concentrations, often in the nanomolar range. nih.gov Operating in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS provides exceptional selectivity and sensitivity, which is crucial for reliable analysis in intricate samples like plasma or herbal formulations. mdpi.comyoutube.com The development of LC-MS/MS methods has been instrumental in overcoming the limitations of less sensitive techniques, providing a robust platform for quantitative studies. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for routine quantification, 13C-NMR has been established as a viable tool for the direct identification and quantification of this compound and its heat-sensitive precursor, furanodiene (B1217673), in essential oils. nih.gov This method avoids the high temperatures of GC that can cause thermal rearrangement of furanodiene to this compound, thus providing a more accurate profile of the native compounds. nih.gov The technique relies on the construction of calibration curves from artificial mixtures to enable precise quantitative analysis. nih.gov
Table 1: Comparison of Quantitative Analytical Methods for this compound and Related Compounds
| Parameter | HPLC-DAD | GC-MS | LC-MS/MS | 13C-NMR |
|---|---|---|---|---|
| Principle | Chromatographic separation followed by UV-Vis absorbance detection. nih.gov | Separation of volatile compounds followed by mass-based identification. youtube.com | Chromatographic separation with highly selective and sensitive mass detection. mdpi.com | Quantification based on nuclear spin properties in a magnetic field. nih.gov |
| Common Column | Reversed-phase C18. e-nps.or.krmagtechjournal.com | HP-1, HP-5MS. researchgate.net | Reversed-phase C18, CSH Fluoro-Phenyl. waters.com | N/A |
| Mobile Phase/Carrier Gas | Acetonitrile/Methanol and Water (gradient). researchgate.netmagtechjournal.com | Helium, Hydrogen. researchgate.net | Acetonitrile/Methanol and Water with additives (formic acid). e-nps.or.kr | N/A (Deuterated solvents) |
| Detection | Diode Array Detector (e.g., 210-280 nm). e-nps.or.krresearchgate.net | Mass Spectrometer (e.g., FID). researchgate.net | Triple Quadrupole (TQ) Mass Spectrometer. waters.com | NMR Detector |
| Key Advantage | Robust, cost-effective, widely available. nih.gov | Excellent for volatile compounds, provides structural information. researchgate.net | Highest sensitivity and selectivity, ideal for complex matrices. nih.gov | Non-destructive, avoids thermal degradation of analytes. nih.gov |
Application of Chemical Fingerprinting and Metabolomics in this compound Research
An HPLC fingerprint provides a characteristic chromatogram representing the chemical composition of the plant extract. nih.gov By establishing a "standard" fingerprint from multiple authentic batches, subsequent samples can be compared for consistency and quality. researchgate.net Studies on Curcuma wenyujin have successfully used HPLC to generate fingerprints with multiple common peaks, allowing for the differentiation of authentic species from adulterants or related species like C. phaeocaulis and C. kwangsiensis. nih.gov These methods demonstrate strong specificity and are crucial for quality control. nih.gov Similarly, advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) combined with computer vision algorithms have been used to analyze the complex volatile components, including sesquiterpenes, in Curcuma wenyujin. nih.gov This approach enhances peak detection accuracy and allows for detailed comparison of fingerprints, revealing variations due to genetic and geographical factors. nih.gov
Metabolomics, the comprehensive analysis of all metabolites in a biological system, offers a holistic view of the chemical composition. mdpi.comnih.gov NMR-based and MS-based metabolomics are invaluable tools in plant science for discriminating between different cultivars, monitoring metabolic changes due to environmental stress, and identifying bioactive compounds. mdpi.com In the context of this compound research, metabolomics can elucidate the biosynthetic pathways and identify factors influencing the accumulation of this compound and related compounds in plants. nih.gov Untargeted screening and the analysis of complex datasets through multivariate statistical analysis are key components of this approach, enabling a deeper understanding of the plant's chemistry. mdpi.commdpi.com
**Table 2: Key Findings from Fingerprinting Studies of *Curcuma wenyujin***
| Analytical Technique | Objective | Key Findings/Identified Markers | Reference |
|---|---|---|---|
| RP-HPLC | Establish a standard fingerprint for quality control. | 11 common peaks were identified in 10 batches of C. wenyujin. The method could distinguish it from other Curcuma species. Germacrone (B1671451) was identified as a key peak. | nih.gov |
| HPLC | Establish a fingerprint and assess similarity among batches. | A reliable and accurate method was developed. The correlation coefficient of ten samples was above 0.9, indicating good consistency. | researchgate.net |
| GC×GC with PeakCET Algorithm | Differentiate Curcuma species and analyze fingerprints. | The algorithm improved peak detection accuracy. Findings revealed that genetic and geographical factors influence the accumulation of secondary metabolites. | nih.gov |
| HPLC-DAD | Develop a chemical fingerprint for quality assessment of Curcuma longa. | Identified characteristic chemical components. Curcumin (B1669340), demethoxycurcumin, and bisdemethoxycurcumin (B1667434) were quantified, with curcumin being the dominant compound. | pensoft.net |
Quality Control and Validation of Analytical Protocols for this compound in Complex Matrices
The reliability of any quantitative data depends on the rigorous validation of the analytical method. ibacon.com For this compound, which is often analyzed in complex matrices like plant materials or biological fluids, validation ensures that the method is fit for its intended purpose. mdpi.comibacon.com The process involves confirming key performance characteristics according to established guidelines. ibacon.com
Key Validation Parameters:
Specificity/Selectivity: This parameter confirms that the analytical signal belongs unequivocally to the target analyte, without interference from other components in the matrix. researchgate.netnih.gov In chromatography, this is demonstrated by achieving good peak resolution and purity. e-nps.or.kr For LC-MS/MS, the high selectivity is inherent to the MRM transitions used. waters.com
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. ibacon.com This is typically evaluated by analyzing a series of standards and assessing the correlation coefficient (R²) of the calibration curve, which should ideally be >0.99. researchgate.netpensoft.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. ibacon.comnih.gov These are crucial for analyzing trace amounts of this compound.
Precision: Assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. ibacon.com It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (intra-day and inter-day precision). researchgate.netpensoft.net
Accuracy: The closeness of the mean test result to the true value. ibacon.com It is often determined through recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage recovered is calculated. pensoft.net Recoveries are typically expected to be within a range of 80-120%.
Stability: The chemical stability of the analyte in the matrix under specific storage and processing conditions. researchgate.net This ensures that the concentration does not change between sample collection and analysis.
Analyzing compounds in complex matrices presents significant challenges, most notably the "matrix effect," where co-eluting, undetected components can suppress or enhance the ionization of the target analyte in MS-based methods, leading to inaccurate quantification. youtube.com Proper sample preparation, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is critical to clean up the sample and minimize these effects. waters.com Validation protocols for complex matrices must therefore include a thorough evaluation of matrix effects and recovery. waters.comibacon.com
Table 3: Typical Validation Parameters for HPLC Methods
| Validation Parameter | Typical Acceptance Criteria | Purpose |
|---|---|---|
| Linearity (R²) | > 0.995. e-nps.or.krpensoft.net | Ensures a proportional response of the detector to analyte concentration. |
| Precision (RSD%) | Intra-day: < 2-3%; Inter-day: < 3-5%. e-nps.or.krresearchgate.net | Measures the repeatability and reproducibility of the method. |
| Accuracy (Recovery %) | Typically 80-120% (varies by concentration). pensoft.netnih.gov | Determines how close the measured value is to the true value. |
| LOD (µg/mL) | Method-dependent (e.g., 0.006-0.086 µg/mL). e-nps.or.krnih.gov | Defines the lowest detectable concentration. |
| LOQ (µg/mL) | Method-dependent (e.g., 0.020-0.262 µg/mL). e-nps.or.krnih.gov | Defines the lowest quantifiable concentration with accuracy and precision. |
| Selectivity | No interfering peaks at the retention time of the analyte. nih.gov | Confirms the method's ability to measure the analyte without interference. |
Future Directions in Furanoelemene Research
Advanced Discovery of Novel Natural Sources and Rare Furanoelemene Chemotypes
The exploration for novel sources of this compound and its analogs is expanding from terrestrial plants to more diverse ecological niches. While traditionally isolated from medicinal plants, recent research has pointed towards endophytic fungi and marine organisms as untapped reservoirs of unique sesquiterpenoids. Fungi, in particular, are known to produce rare and structurally complex metabolites, including chlorinated and α-pyrone-containing compounds nih.govresearchgate.netnih.govhutton.ac.uk. The investigation of fungal endophytes residing within this compound-producing plants, such as those of the Curcuma genus, presents a promising avenue for discovering novel chemotypes with potentially enhanced bioactivities.
Furthermore, the vast and underexplored marine environment is a rich source of structurally diverse natural products. Marine invertebrates, such as soft corals and sponges, are known to harbor symbiotic microorganisms that produce a wide array of bioactive secondary metabolites, including cytotoxic germacrane sesquiterpenes nih.gov. Systematic screening of extracts from these organisms could lead to the identification of rare this compound analogs with unique functional group substitutions and stereochemical arrangements.
Table 1: Potential Novel Sources for this compound and Related Sesquiterpenoids
| Source Category | Specific Examples | Potential for Novelty |
|---|---|---|
| Endophytic Fungi | Fungi isolated from Curcuma species | Production of rare, structurally complex this compound derivatives with unique bioactivities. |
| Marine Invertebrates | Soft corals, sponges, and their associated microbes | Discovery of novel germacrane and eudesmane sesquiterpenoids with potent cytotoxic properties. |
| Terrestrial Plants | Unexplored species from biodiversity hotspots | Identification of new this compound chemotypes with varied substitution patterns. |
Innovation in Synthetic Chemistry for Complex this compound Derivatives
The total synthesis of this compound and its analogs remains a significant challenge due to the compound's complex and sterically hindered structure. Future advancements in synthetic chemistry will be pivotal in accessing not only the natural product itself but also a diverse range of derivatives for structure-activity relationship (SAR) studies. Innovations in catalytic methods, particularly those enabling chemo-, regio-, and stereoselective functionalization of the sesquiterpenoid scaffold, are of paramount importance researchgate.netmdpi.comnih.govmdpi.comnih.govorganic-chemistry.org.
The development of novel palladium-catalyzed cyclocarbonylation reactions, for instance, could provide efficient routes to various lactone-containing sesquiterpenoids researchgate.net. Furthermore, the application of divergent synthesis strategies, starting from a common precursor, will allow for the systematic modification of the this compound core to explore the impact of different functional groups on its biological activity nih.gov. The stereoselective synthesis of complex carbocyclic frameworks, a hallmark of many sesquiterpenoids, will also benefit from the development of new catalytic enantioselective methods uni-stuttgart.de. These synthetic endeavors will not only provide access to larger quantities of this compound for biological evaluation but also enable the creation of novel analogs with improved potency and selectivity mdpi.comresearchgate.net.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is crucial for its development as a therapeutic agent. The integration of "omics" technologies, including proteomics, metabolomics, and transcriptomics, offers a powerful approach to achieve this. Proteomic profiling of cancer cells treated with this compound can identify the direct protein targets and downstream signaling pathways affected by the compound thno.org. This can be achieved through techniques such as cellular thermal shift assays (CETSA) coupled with mass spectrometry.
Metabolomic analysis, on the other hand, can reveal the global changes in the cellular metabolome upon this compound treatment, providing insights into its effects on cellular metabolism and energy production. Transcriptomic studies, using techniques like RNA sequencing, can identify changes in gene expression profiles, revealing the regulatory networks that are modulated by this compound. By integrating the data from these different omics platforms, a comprehensive picture of this compound's mechanism of action can be constructed, facilitating the identification of biomarkers for its efficacy and the rational design of combination therapies.
Table 2: Application of Omics Technologies in this compound Research
| Omics Technology | Research Focus | Expected Outcomes |
|---|---|---|
| Proteomics | Identification of direct protein targets and signaling pathways. | Elucidation of the molecular basis of this compound's cytotoxicity and other biological activities. |
| Metabolomics | Analysis of changes in cellular metabolism. | Understanding the impact of this compound on cancer cell energy production and biosynthetic pathways. |
| Transcriptomics | Profiling of gene expression changes. | Identification of regulatory networks and key genes involved in the cellular response to this compound. |
High-Throughput Screening Methodologies for Biological Target Discovery
High-throughput screening (HTS) methodologies are essential for the rapid evaluation of the biological activities of this compound and its derivatives against a wide range of potential targets lifechemicals.comenamine.netnih.govbioscience.co.uk. The development of robust and sensitive cell-based assays is a key component of this strategy researchgate.netnih.govnuvisan.compromegaconnections.com. These assays can be designed to measure various cellular processes, such as cell proliferation, apoptosis, and cell cycle progression, in response to treatment with this compound analogs mdpi.comnih.gov.
Furthermore, HTS can be employed to screen libraries of this compound-like compounds to identify novel hits with desired biological profiles. Natural product-like compound libraries offer a rich source of structurally diverse molecules for such screening campaigns lifechemicals.comnih.govnih.gov. Target identification can be further facilitated by the use of target-based assays, where the direct interaction of this compound derivatives with purified proteins is measured researchgate.net. The integration of HTS with subsequent medicinal chemistry efforts will be crucial for the optimization of lead compounds and the development of potent and selective drug candidates.
Theoretical and Computational Chemistry for Predictive Modeling of this compound Behavior
Theoretical and computational chemistry methods provide powerful tools for predicting the behavior of this compound at the molecular level and for guiding the design of new derivatives with enhanced properties. Molecular docking studies can be used to predict the binding modes of this compound and its analogs to known biological targets, such as tubulin nih.govexplorationpub.comnih.govresearchgate.netexplorationpub.com. These studies can provide valuable insights into the structural requirements for binding and can be used to prioritize compounds for experimental testing.
Quantum mechanics calculations can be employed to study the electronic structure and reactivity of this compound, helping to rationalize its chemical properties and potential metabolic pathways wesleyan.edunih.gov. Molecular dynamics simulations can provide a dynamic picture of the interactions of this compound with its biological targets and with biological membranes hawaii.edunih.govnih.govrsc.orgresearchgate.net. These simulations can reveal the conformational changes that occur upon binding and can help to elucidate the molecular basis of its biological activity. The integration of these computational approaches will play an increasingly important role in accelerating the discovery and development of this compound-based therapeutics.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Germacrane |
| Eudesmane |
Q & A
Q. How can researchers ensure compliance with FAIR data principles when publishing this compound datasets?
- Methodological Answer : Deposit raw spectra (NMR, MS) in repositories like ChEMBL or PubChem with unique identifiers. Annotate metadata using controlled vocabularies (e.g., MeSH terms) and provide computational workflows (GitHub) for reproducibility. Follow STROBE or MIAME guidelines for observational or microarray data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
